1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position.
Properties
Molecular Formula |
C11H8F6OS |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)4-7-2-3-8(10(12,13)14)5-9(7)19-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
KARZQURGDCIEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806659-66-4, is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethyl and trifluoromethylthio groups confer distinctive properties that can enhance the biological efficacy of this compound. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8F6OS
- Molecular Weight : 302.24 g/mol
- CAS Number : 1806659-66-4
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an herbicide and its pharmacological implications.
1. Herbicidal Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced herbicidal properties. For instance, related compounds have demonstrated effective inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in plant mortality. In a comparative study, compounds similar to this compound showed effective post-emergence herbicidal activity against several weed species at concentrations ranging from 375 to 750 g/ha .
2. Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound and its derivatives. Research has shown that certain trifluoromethyl-containing compounds exhibit significant anticonvulsant activity in animal models. For example, derivatives with similar structural motifs were tested in maximal electroshock (MES) and 6 Hz seizure models, demonstrating protective effects against seizures. The most promising compounds showed a protective rate exceeding 75% at specific doses .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structural analogs:
- Inhibition of Enzymatic Activity : The presence of trifluoromethyl groups may enhance binding affinity to target enzymes or receptors, leading to increased inhibition rates.
- Modification of Lipophilicity : The unique electronic properties imparted by trifluoromethyl groups can alter the lipophilicity of the compound, potentially improving bioavailability and cellular uptake.
Case Study 1: Herbicidal Efficacy
A study published in Pest Management Science evaluated various trifluoromethyl-containing compounds for their herbicidal efficacy against common agricultural weeds. The study found that compounds structurally similar to this compound exhibited significant activity at lower application rates compared to traditional herbicides .
Case Study 2: Anticonvulsant Screening
In a series of experiments assessing anticonvulsant properties, derivatives of this compound were tested in both MES and 6 Hz models. Compounds demonstrated varying degrees of efficacy, with some achieving over 80% protection against induced seizures at doses as low as 100 mg/kg . These findings suggest a promising avenue for developing new anticonvulsant therapies based on this chemical scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of the target compound with its analogs:
*Calculated based on analogous structures.
Key Observations:
- Lipophilicity : The -SCF₃ group is more lipophilic than -CF₃, suggesting improved membrane permeability in medicinal applications .
- Synthetic Utility : Brominated analogs (e.g., 1-(4-(Bromomethyl)-3-SCF₃-phenyl)propan-2-one) serve as alkylation precursors, whereas sulfoxonium ylide derivatives enable palladium-catalyzed cross-coupling reactions .
Reactivity and Functionalization
- Reductive Amination : Analog 1-(3-CF₃-phenyl)propan-2-one undergoes reductive amination with ethylamine to yield fenfluramine, a serotonin-releasing agent . The target compound’s -SCF₃ group may sterically hinder similar reactions, requiring optimized conditions.
- Sulfoxonium Ylides : Derivatives like 1-(4-CF₃-phenyl)-sulfoxonium ylide exhibit unique reactivity in C–H functionalization, highlighting the role of EWGs in stabilizing transition states .
Physicochemical Properties
- Thermal Stability : 1-(4-CF₃-phenyl)propan-2-one (MW 202.18) has a boiling point >200°C, attributed to strong dipole interactions from the -CF₃ group . The target compound’s -SCF₃ group may further increase thermal stability.
- Solubility : Ethoxy-substituted analogs (e.g., 1-(3-Ethoxy-5-SCF₃-phenyl)propan-2-one) show improved solubility in polar solvents compared to halogenated derivatives .
Q & A
Q. What are the optimal synthetic routes for 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor aryl ketones. Polar solvents (e.g., DMF or acetonitrile) and copper(I) catalysts enhance selectivity for introducing the trifluoromethylthio group. For example, highlights that copper salts stabilize intermediates, reducing side reactions like over-halogenation. Temperature control (60–80°C) is critical to avoid decomposition of the trifluoromethylthio moiety .
Q. How is the molecular structure of this compound elucidated using crystallographic methods?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard for structural determination. The trifluoromethyl and thioether groups introduce steric hindrance, requiring high-resolution data (≤ 0.8 Å) to resolve torsional angles. notes that SHELX programs are robust for handling heavy atoms (e.g., sulfur) and twinned crystals, common in fluorinated compounds .
Q. What spectroscopic techniques validate the compound’s purity and functional groups?
Q. How does the trifluoromethylthio group influence lipophilicity and membrane permeability?
The trifluoromethylthio group () increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration. Partition coefficient assays (e.g., octanol-water) combined with MDCK cell monolayers quantify permeability. and emphasize its role in improving pharmacokinetics for CNS-targeted drug candidates .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. The electron-withdrawing trifluoromethylthio group lowers the LUMO energy of the aryl ring, favoring oxidative addition with Pd(0) catalysts. Solvent effects (e.g., DMSO vs. THF) are simulated using COSMO-RS to optimize reaction coordinates .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies in IC values (e.g., 2–10 μM in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:
- Dose-response curves with ≥6 data points.
- Orthogonal assays (e.g., ATP luminescence vs. apoptosis markers).
and suggest verifying target engagement via SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies mitigate byproduct formation during halogenation of the aryl ring?
Byproducts like dihalogenated derivatives form via radical intermediates. Mitigation strategies include:
- Low-temperature radical inhibitors (e.g., TEMPO).
- Regioselective directing groups (e.g., boronic esters).
and show iodine-selective electrophilic substitution at the para-position reduces competing reactions .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
Fluorinated aryl ketones often inhibit CYP3A4 and CYP2D6. Use:
- Microsomal stability assays with LC-MS/MS metabolite profiling.
- Docking studies (AutoDock Vina) to map binding poses.
and note that the trifluoromethylthio group increases metabolic resistance, extending half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
